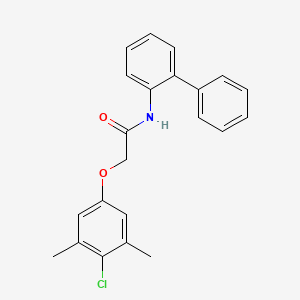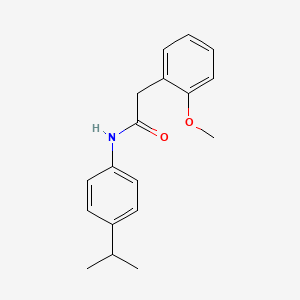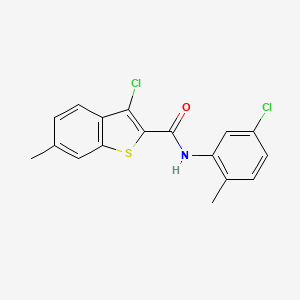
3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide, also known as MDAA, is a chemical compound that has been the subject of scientific research in recent years. It is a member of the amphetamine class of drugs and is structurally related to MDMA (Ecstasy). MDAA has been shown to have potential as a therapeutic agent in the treatment of various disorders, including depression, anxiety, and post-traumatic stress disorder.
Mecanismo De Acción
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide is not fully understood. However, it is believed to work by increasing the levels of serotonin and dopamine in the brain. These neurotransmitters are known to play a key role in regulating mood and emotions. 3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide may also act as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and prolonging their effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and reduced anxiety. 3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide has also been shown to increase heart rate and blood pressure, which can be potentially dangerous in certain individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to using 3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide in lab experiments. It is a controlled substance and therefore requires special permits and licenses to handle. It can also be potentially dangerous if not handled properly.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide. One area of interest is in the treatment of depression, anxiety, and post-traumatic stress disorder. Further studies are needed to determine the efficacy and safety of 3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide as a therapeutic agent for these disorders. Another area of interest is in the development of new synthetic methods for 3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide that are more efficient and cost-effective. Additionally, studies are needed to further elucidate the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide and to identify any potential long-term effects of its use.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide has been the subject of several scientific studies in recent years. It has been shown to have potential as a therapeutic agent in the treatment of depression, anxiety, and post-traumatic stress disorder. In one study, 3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)acrylamide was found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
Propiedades
IUPAC Name |
(E)-N-benzhydryl-3-(1,3-benzodioxol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-22(14-12-17-11-13-20-21(15-17)27-16-26-20)24-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23H,16H2,(H,24,25)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMHQZDBWLOCS-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3741229.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-naphthylpropanamide](/img/structure/B3741236.png)
![methyl N-[2-(4-bromophenyl)-4-quinazolinyl]-beta-alaninate](/img/structure/B3741239.png)

![8-ethoxy-4,4-dimethyl-5-(3-pyridinylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3741248.png)
![ethyl 2-[(5-methyl-2-furoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3741255.png)


![3,4-dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741276.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B3741283.png)

![5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3741307.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3741323.png)